8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a synthetic organic compound notable for its complex tricyclic structure and various functional groups. This compound is classified under the category of synthetic organic compounds and is primarily used in research settings. Its molecular formula is with a molecular weight of approximately 343.31 g/mol. The compound has a purity of around 95% when procured for research purposes .
The synthesis of 8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions. These may include:
While specific synthetic routes are not extensively documented in available literature, similar compounds often employ established methods in organic chemistry that may involve both classical and modern techniques.
The molecular structure of 8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can be represented using various chemical notation systems:
InChI=1S/C17H14FN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-4-3-5-9(18)6-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)N(C1=O)C
The compound features a tricyclic backbone with two methyl groups at positions 11 and 13 and a fluorophenyl group at position 8. The presence of an oxygen atom integrated into the triazine ring contributes to its unique structural characteristics .
The reactivity of this compound can be analyzed through its interactions with various reagents. Key aspects include:
Potential reactions include nucleophilic substitutions and cycloadditions that leverage the compound's functional groups to form new chemical entities .
The mechanism of action for 8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is primarily understood through its molecular interactions with biological targets or its role in material science applications:
Data on its stability under standard laboratory conditions suggest that it may be sensitive to light or moisture due to reactive functional groups present in its structure .
The physical properties of 8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione include:
Key chemical properties consist of:
These properties are crucial for understanding the compound's behavior in different environments and its potential interactions with biological systems .
The compound has potential applications across several scientific fields:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8